(-)-Propranolol glycol

Vue d'ensemble

Description

Propranolol is a nonselective beta-adrenergic blocking agent used clinically as a racemic mixture, with the (-)-enantiomer being significantly more potent than its optical antipode . The influence of propranolol on carbohydrate metabolism has been studied, showing that it can raise glycogen contents in muscle and brain by decreasing phosphorylase activity, while in the liver, it stimulates glycogenolysis and glycolysis . The interaction of propranolol with alpha1-acid glycoprotein has been studied using fluorescence spectrophotometry, revealing different binding constants and site numbers for its enantiomers . Additionally, propranolol glycol, a major metabolite of propranolol, has been shown to reduce the lethality of strychnine-induced convulsions in mice, suggesting it may contribute to some of the therapeutic effects of propranolol in the central nervous system .

Synthesis Analysis

The synthesis of propranolol and its metabolites, including propranolol glycol, has been explored in various studies. The glucuronides of (R)- and (S)-propranolol have been synthesized and separated, providing insight into their disposition and possible contribution to propranolol's antihypertensive effect . Regioisomeric monomethyl ethers of the catechol of propranolol and its glycol metabolite have been prepared to confirm the structures of oxidative metabolism products . Moreover, a chiral functional monomer derived from (l)-alanine has been used to prepare a chiral imprinted polymer for the stereoselective recognition of propranolol enantiomers .

Molecular Structure Analysis

The molecular structure of propranolol and its interactions with biological molecules have been extensively studied. The binding of propranolol enantiomers to alpha1-acid glycoprotein involves van der Waals forces or hydrogen bonds, as suggested by thermodynamic analysis . The stereospecific assay for propranolol enantiomers in plasma has been developed, allowing for the quantitation of both enantiomers and providing insights into their molecular disposition . The molecularly imprinted polymers have been designed to recognize the molecular structure of (S)-propranolol selectively, indicating the importance of the naphthyloxy and isopropyl groups, as well as the isopropylamino group, in enantioselective recognition .

Chemical Reactions Analysis

Propranolol undergoes various chemical reactions in the body, leading to the formation of metabolites with different pharmacological activities. The glycol metabolite of propranolol has been shown to possess central nervous system effects, such as anticonvulsant properties . The synthesis of regioisomeric products of propranolol metabolism has helped to identify the metabolites present in rat and human urine . The molecularly imprinted polymer material has been developed for the enantiomer separation of propranolol, demonstrating the specific recognition and binding of the S-enantiomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of propranolol and its metabolites have been characterized in various studies. The interaction of propranolol with alpha1-acid glycoprotein has been analyzed by fluorescence spectrophotometry, revealing the association constants and binding site numbers . The molecularly imprinted microparticles for capillary electrochromatographic separation of propranolol enantiomers have been synthesized, showing specific size ranges and recognition capabilities . The effects of propranolol on the synthesis of glycerolipids by rabbit iris muscle have been investigated, indicating that propranolol can alter the incorporation of various precursors into phospholipids .

Applications De Recherche Scientifique

Transdermal Delivery Systems

- Polymeric Film Formulations for Transdermal Use : A study by Amnuaikit et al. (2005) developed film formulations of propranolol hydrochloride for transdermal delivery. These films, using ethyl cellulose and polyvinyl pyrrolidone, showed improved skin penetration rates, indicating potential for efficient transdermal drug delivery systems.

Nanoparticle-Based Drug Delivery

- PLGA Nanoparticles for Targeted Drug Delivery : Research by Guo et al. (2017) explored propranolol-loaded poly(lactic-co-glycolic acid) nanoparticles for treating infantile hemangioma. These nanoparticles showed enhanced cytotoxic effects and reduced angiogenesis factors in stem cells, suggesting a superior therapeutic effect in vivo.

Drug Release Modulation

- Design of Adhesive Matrix for Controlled Release : A study by Guyot and Fawaz (2000) investigated the controlled release of propranolol via transdermal delivery systems using different polymers. The research highlighted how various factors like polymeric material and matrix thickness can influence drug release rates.

Liposomes-in-Microspheres for Sustained Release

- Continuous Delivery from Liposomes-in-Microspheres : Research conducted by Guo et al. (2017) developed a novel system for sustained release of propranolol. This system, involving propranolol-loaded liposomes encapsulated in microspheres, significantly inhibited infantile hemangioma growth.

Mécanisme D'action

Target of Action

(-)-Propranolol glycol, also known as propylene glycol, is a synthetic organic compound that is widely used in various industries . It primarily targets the liver where it is metabolized by liver enzymes . It is also used as a solvent for drugs and as a moisturizing agent for foods .

Mode of Action

Propylene glycol is essentially non-toxic and can be used as a solvent for drugs and as a moisturizing agent for foods . Like other alcohols, propylene glycol is oxidized by liver enzymes . In this case, however, the product is pyruvate ion, a normal intermediate in carbohydrate metabolism .

Biochemical Pathways

Propylene glycol is involved in the metabolic breakdown of glucose into two molecules of pyruvate via a series of intermediate compounds . The two NADH generated carry electrons that drive oxidative phosphorylation to produce far more ATP when oxygen is available .

Pharmacokinetics

The pharmacokinetics of propylene glycol are complex due to its wide range of uses and routes of administration . It is absorbed through the skin, and its absorption rate can be influenced by factors such as the condition of the skin and the presence of other substances . Once absorbed, propylene glycol is metabolized in the liver and excreted in the urine . The pharmacokinetics were found to be nonlinear, based on a saturable clearance .

Action Environment

Propylene glycol is produced and used globally, and its functional properties enable its application in the manufacture of polyester resins and its formulation into functional fluids . Environmental factors such as temperature, humidity, and pH can influence the action, efficacy, and stability of propylene glycol . It is also important to consider the potential environmental impact of propylene glycol, as it is a synthetic organic compound that is widely used and can be released into the environment .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as polyethylene glycols (PEGs), have been used in various applications due to their ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of hydrogels

Cellular Effects

Research on similar compounds, such as PEGs, has shown that they can have significant effects on cells . For example, PEGs have been shown to affect the cytotoxicity of cells, induce autophagy, and influence the osmolality of cells

Molecular Mechanism

Research on similar compounds, such as ethylene glycol and propylene glycol, suggests that these compounds can have various effects at the molecular level

Temporal Effects in Laboratory Settings

Studies on similar compounds, such as PEGs, suggest that these compounds can have various effects over time . For example, PEGs have been shown to have effects on the stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

Research on similar compounds, such as propylene glycol, suggests that these compounds can have various effects at different dosages . For example, propylene glycol has been shown to cause central nervous system depression and lactic acidosis at toxic doses

Metabolic Pathways

Research on similar compounds, such as ethylene glycol and propylene glycol, suggests that these compounds can be involved in various metabolic pathways . For example, ethylene glycol is produced from ethylene via the intermediate ethylene oxide

Transport and Distribution

Studies on similar compounds, such as PEGs, suggest that these compounds can be transported and distributed in various ways . For example, PEGs have been shown to be able to penetrate mucosal barriers and improve drug distribution

Subcellular Localization

Research on proteins suggests that determining the subcellular localization of a protein is an essential step toward understanding its functions and activities

Propriétés

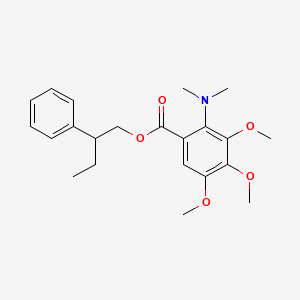

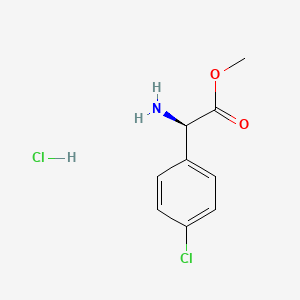

IUPAC Name |

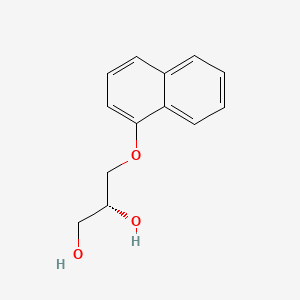

(2R)-3-naphthalen-1-yloxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNNMWGWFIGTIC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61248-78-0 | |

| Record name | Propranolol glycol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPRANOLOL GLYCOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1438YC8097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (-)-propranolol glycol interact with its target and what are the downstream effects?

A: this compound, primarily the (S)-enantiomer, acts as a reversible competitive antagonist at the β-adrenoceptor, albeit with significantly lower potency than propranolol itself [, ]. This interaction inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to downstream effects such as decreased heart rate and contractility.

Q2: What is the structural difference between the enantiomers of propranolol glycol and how does it impact their activity?

A: The two enantiomers, (R)- and (S)-propranolol glycol, exhibit distinct pharmacological profiles due to their three-dimensional structures. While (S)-propranolol glycol acts as a reversible antagonist [, ], (R)-propranolol glycol displays irreversible antagonism at the β-adrenoceptor []. This difference highlights the importance of stereochemistry in drug-target interactions.

Q3: How is this compound metabolized in the body?

A: this compound undergoes extensive metabolism, contributing to its short duration of action []. Although the specific metabolic pathways for this compound are not fully elucidated in the provided research, studies suggest that it can be further metabolized by pathways involving enzymes like aldehyde reductase [].

Q4: What analytical techniques are used to study this compound?

A: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used for analyzing propranolol and its metabolites, including this compound, in biological samples like plasma [, , ]. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to identify and quantify this compound, particularly in studies focusing on its metabolic pathways [].

Q5: Does this compound contribute to the therapeutic effects of propranolol?

A: Research suggests that this compound may contribute to some of the central nervous system effects of propranolol. Animal studies show that this compound possesses anticonvulsant properties, reducing the lethality of strychnine-induced convulsions in mice []. Interestingly, it exhibits a faster onset of action and greater potency in this regard compared to propranolol itself []. This suggests that this compound might contribute to the anticonvulsant effects observed with propranolol administration.

Q6: What is the role of the liver in the metabolism of propranolol and this compound?

A: The liver plays a crucial role in the metabolism of both propranolol and its metabolites, including this compound. Studies using isolated perfused rat livers demonstrate that the liver contributes significantly to the uptake and metabolism of propranolol []. Further investigation using rat liver supernatant fractions revealed the liver's capacity to metabolize propranolol into various metabolites, including this compound, through processes like side-chain oxidation and conjugation [, , ].

Q7: Are there species differences in the metabolism of propranolol and its metabolites?

A: Yes, research indicates species differences in the metabolism of propranolol. Studies comparing the metabolism of propranolol in dog and rat liver supernatant fractions revealed both qualitative and quantitative differences []. For instance, rat liver preparations demonstrated a higher propensity for propranolol hydroxylation compared to dog livers []. These findings underscore the importance of considering species differences when extrapolating in vitro or animal data to humans.

Q8: Can microorganisms metabolize propranolol in a similar way to mammals?

A: Research suggests that some microorganisms possess enzymatic pathways capable of metabolizing propranolol similarly to mammals. Studies using the fungus Cunninghamella bainieri showed that it could metabolize propranolol into several mammalian metabolites, including 4-hydroxypropranolol, desisopropyl-propranolol, 1-naphthoxylactic acid, and propranolol glycol []. This finding highlights the potential of using microbial models for investigating drug metabolism and interactions.

Q9: Can propranolol be metabolized in the skin?

A: Yes, in vitro studies demonstrate that human skin can metabolize propranolol []. Human skin, particularly keratinocytes, primarily metabolizes propranolol via side-chain oxidation, yielding metabolites like N-desisopropylpropranolol, this compound, and naphthoxylactic acid []. This local metabolism may contribute to the therapeutic or adverse effects observed with topical propranolol application.

Q10: What enzymes are involved in the metabolism of propranolol to this compound?

A: The formation of this compound from propranolol is a multi-step process involving several enzymes. Initially, propranolol undergoes N-deisopropylation by cytochrome P450 enzymes to form N-desisopropylpropranolol []. This metabolite is then further oxidized by monoamine oxidase (MAO) to an aldehyde intermediate []. Finally, aldehyde reductase catalyzes the reduction of the aldehyde intermediate to yield this compound [].

Q11: How does the route of administration affect the pharmacokinetics of propranolol?

A: Studies in rats show that the route of administration significantly impacts the pharmacokinetic profile of propranolol [, ]. Intravaginal administration of propranolol resulted in significantly higher serum concentrations of free propranolol compared to oral administration [, ]. This difference is likely due to the bypass of first-pass metabolism in the liver with intravaginal administration, leading to higher bioavailability.

Q12: What is the potential impact of food on propranolol bioavailability?

A: Food intake can significantly influence propranolol bioavailability. Research suggests that the presence of food in the gastrointestinal tract can increase the bioavailability of propranolol []. This effect might be attributed to several factors, including delayed gastric emptying, increased splanchnic blood flow, and potential interactions with food components. Although the exact mechanisms are not fully elucidated in the provided research, it highlights the clinical relevance of considering food intake when administering propranolol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)